molecular formula C24H26N2O3S B3648093 2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B3648093
M. Wt: 422.5 g/mol
InChI Key: HVNQTMGGBGZCDK-UHFFFAOYSA-N
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Description

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide is an organic compound with a complex structure that includes benzyl, methylsulfonyl, and trimethylphenyl groups

Preparation Methods

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methylsulfonyl chloride to form benzyl(methylsulfonyl)amine. This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyl groups, often using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide can be compared with similar compounds such as:

    2-[benzyl(methylsulfonyl)amino]-N-mesitylbenzamide: This compound has a similar structure but with different substituents on the benzene ring, which can affect its reactivity and biological activity.

    2-[benzyl(methylsulfonyl)amino]-N-butylbenzamide: This compound has a butyl group instead of the trimethylphenyl group, leading to differences in its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-17-14-18(2)23(19(3)15-17)25-24(27)21-12-8-9-13-22(21)26(30(4,28)29)16-20-10-6-5-7-11-20/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNQTMGGBGZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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